N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide
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Overview
Description
N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholinopyrimidine moiety and a diphenylpropanamide group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins (PGs), which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Molecular docking studies have shown that the compound has a strong affinity for the iNOS and COX-2 active sites and forms hydrophobic interactions with them .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the production of NO and PGs, respectively . These changes in turn affect the inflammatory response, as NO and PGs are key mediators of inflammation .
Pharmacokinetics
Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. Western blot analysis has shown that the compound decreases the amount of iNOS and COX-2 protein expression . This leads to a decrease in the production of NO and PGs, thereby inhibiting the inflammatory response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory activity has been assessed in macrophage cells that have been stimulated by lipopolysaccharide (LPS) . LPS is a component of the cell wall of Gram-negative bacteria and is a potent stimulator of the immune response. The presence of LPS can therefore influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Core: This step involves the reaction of a suitable pyrimidine derivative with morpholine under specific conditions to form the morpholinopyrimidine core.
Attachment of the Diphenylpropanamide Group: The next step involves the coupling of the morpholinopyrimidine core with a diphenylpropanamide derivative. This can be achieved through various coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It may find applications in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide can be compared with other similar compounds, such as:
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: This compound also contains a morpholinopyrimidine moiety and has been studied for its anti-inflammatory properties.
4-amino-6-arylpyrimidines: These compounds share a similar pyrimidine core and have been explored for their potential pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the combination of the morpholinopyrimidine and diphenylpropanamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(26-21-16-22(25-17-24-21)27-11-13-29-14-12-27)15-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,16-17,20H,11-15H2,(H,24,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKRUKIYSCTBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.